Welcome to the BenchChem Online Store!
molecular formula C11H15NO2 B8376168 2-Hydroxymethyl-5-(3-methyl-butyryl)-pyridine

2-Hydroxymethyl-5-(3-methyl-butyryl)-pyridine

Cat. No. B8376168
M. Wt: 193.24 g/mol
InChI Key: MIVUSGVMSHTVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08580780B2

Procedure details

Add tetrabutylammonium fluoride (2.13 mL, 2.13 mmol, 1M solution in THF) to a solution of 2-(tert-butyldimethylsilyloxymethyl)-5-(3-methyl-butyryl)-pyridine (330 mg, 1.066 mmol) in anhydrous THF (20 mL) at 0° C. and stir at this temperature for 1 h. Concentrate the solvent in vacuo and purify the crude mixture by chromatography on silica gel eluting with EtOAc to provide the desired intermediate (327 mg, 100%).
Quantity
2.13 mL
Type
reactant
Reaction Step One
Name
2-(tert-butyldimethylsilyloxymethyl)-5-(3-methyl-butyryl)-pyridine
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Si]([O:26][CH2:27][C:28]1[CH:33]=[CH:32][C:31]([C:34](=[O:39])[CH2:35][CH:36]([CH3:38])[CH3:37])=[CH:30][N:29]=1)(C(C)(C)C)(C)C>C1COCC1>[OH:26][CH2:27][C:28]1[CH:33]=[CH:32][C:31]([C:34](=[O:39])[CH2:35][CH:36]([CH3:37])[CH3:38])=[CH:30][N:29]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.13 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
2-(tert-butyldimethylsilyloxymethyl)-5-(3-methyl-butyryl)-pyridine
Quantity
330 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=NC=C(C=C1)C(CC(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stir at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude mixture by chromatography on silica gel eluting with EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=NC=C(C=C1)C(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 327 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 158.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.